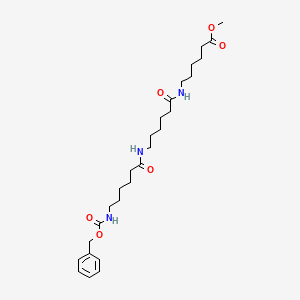
2-Hydroxyglutarate-13C5 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyglutarate-13C5 Disodium Salt, also known as Disodium ®-2-hydroxyglutarate-13C5, is a stable isotope-labeled compound. It is a derivative of 2-hydroxyglutaric acid, where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of metabolomics and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyglutarate-13C5 Disodium Salt typically involves the isotopic labeling of 2-hydroxyglutaric acidThe reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotope. The production process is designed to achieve high yields and purity, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyglutarate-13C5 Disodium Salt undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2-oxoglutarate.
Reduction: Formation of 2-hydroxyglutarate.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 2-oxoglutarate and various substituted derivatives of 2-hydroxyglutarate .
Aplicaciones Científicas De Investigación
2-Hydroxyglutarate-13C5 Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in quantitative mass spectrometry experiments.
Biology: Employed in studies of metabolic pathways and enzyme activities.
Medicine: Investigated for its role in cancer metabolism and potential therapeutic applications.
Industry: Utilized in the development of diagnostic tools and analytical methods.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyglutarate-13C5 Disodium Salt involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor of specific enzymes. It targets enzymes involved in the tricarboxylic acid cycle and other metabolic processes, influencing cellular metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyglutarate: The non-labeled version of the compound.
2-Oxoglutarate: An oxidized form of 2-hydroxyglutarate.
Isocitrate: A related compound in the tricarboxylic acid cycle.
Uniqueness
2-Hydroxyglutarate-13C5 Disodium Salt is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This feature makes it invaluable in research applications where accurate measurement of metabolic fluxes is required .
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
153.08 g/mol |
Nombre IUPAC |
2-hydroxy(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
HWXBTNAVRSUOJR-CVMUNTFWSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)O |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


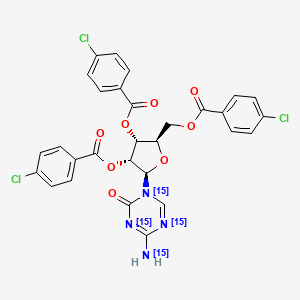
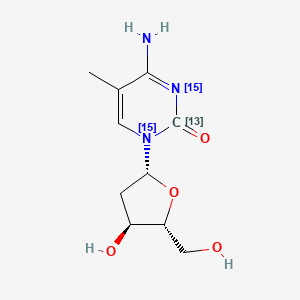


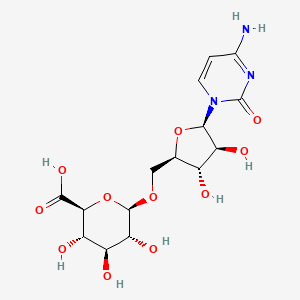
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

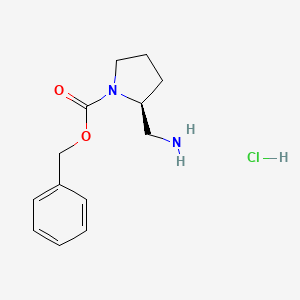
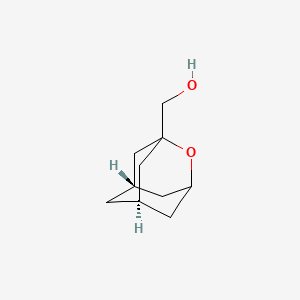
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
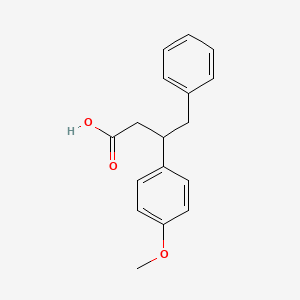
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
